(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Catalog No.
S3404763
CAS No.
22027-86-7
M.F
C17H15BrO2
M. Wt
331.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en...

CAS Number

22027-86-7

Product Name

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-3-(4-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

InChI

InChI=1S/C17H15BrO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+

InChI Key

WEPRZIVGMJVDIO-LFYBBSHMSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br

The compound (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, features a conjugated system with a double bond between the second and third carbons of the prop-2-en-1-one structure. This compound contains two aromatic rings: one substituted with a bromine atom and the other with an ethoxy group. Chalcones are known for their diverse biological activities, which are often attributed to their ability to interact with various biological targets due to their structural versatility.

  • Condensation Reactions: They can be synthesized through the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.
  • Hydrogenation: Reduction of the double bond can lead to the corresponding saturated ketone.
  • Cyclization: Chalcones can participate in cyclization reactions to form flavonoids or isoflavonoids under acidic conditions.
  • Nucleophilic Addition: The carbonyl group in chalcones is susceptible to nucleophilic attack, leading to various derivatives.

These reactions highlight the compound's potential for further modification and functionalization in synthetic organic chemistry.

Chalcones have been extensively studied for their biological activities, which include:

  • Antimicrobial Activity: Many chalcone derivatives exhibit antibacterial and antifungal properties.
  • Antioxidant Properties: They can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects: Chalcones have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity: Some studies indicate that chalcones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The specific biological activity of (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may vary depending on its structural modifications and the biological context.

The synthesis of (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves:

  • Claisen-Schmidt Condensation:
    • Reacting 4-bromobenzaldehyde with 4-ethoxyacetophenone in the presence of a base (e.g., sodium hydroxide) to form the chalcone.
    • The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, followed by dehydration.
  • Purification:
    • The crude product is purified using recrystallization or column chromatography to isolate the desired chalcone.

This method is favored due to its simplicity and efficiency in producing high yields of chalcone derivatives.

Chalcones, including this specific compound, are utilized in various fields:

  • Pharmaceuticals: Due to their diverse biological activities, they serve as lead compounds in drug discovery, particularly for antimicrobial and anticancer agents.
  • Cosmetics: Their antioxidant properties make them valuable in cosmetic formulations aimed at skin protection.
  • Agriculture: Some chalcones exhibit herbicidal or insecticidal properties, making them useful in pest management strategies.

Interaction studies involving (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one focus on understanding its binding affinity and mechanism of action with various biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: Evaluating the compound's effects on cell lines or isolated enzymes helps elucidate its biological mechanisms.

Such studies are crucial for identifying potential therapeutic applications and understanding the compound's pharmacodynamics.

Several compounds share structural similarities with (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, highlighting its uniqueness:

Compound NameKey FeaturesBiological Activity
4-BromochalconeBromine-substituted chalconeAntimicrobial, anticancer
4-EthoxychalconeEthoxy-substituted chalconeAntioxidant, anti-inflammatory
2-HydroxychalconeHydroxyl group additionAntioxidant, anti-cancer
3-MethylchalconeMethyl group substitutionAntimicrobial

Uniqueness

The unique combination of bromine and ethoxy substituents in (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may enhance its lipophilicity and biological activity compared to other chalcones. This structural specificity could lead to distinct interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

4.7

Dates

Last modified: 08-19-2023

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